molecular formula C10H12N2OS B182178 N-[(2-methylphenyl)carbamothioyl]acetamide CAS No. 14185-60-5

N-[(2-methylphenyl)carbamothioyl]acetamide

Cat. No.: B182178
CAS No.: 14185-60-5
M. Wt: 208.28 g/mol
InChI Key: BKZLZUAYGACVIP-UHFFFAOYSA-N
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Description

N-[(2-methylphenyl)carbamothioyl]acetamide is an organic compound with the molecular formula C10H12N2OS It is known for its unique chemical structure, which includes a thioamide group and a substituted phenyl ring

Scientific Research Applications

N-[(2-methylphenyl)carbamothioyl]acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Safety and Hazards

The safety information for “N-[(2-methylphenyl)carbamothioyl]acetamide” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methylphenyl)carbamothioyl]acetamide typically involves the reaction of 2-methylphenyl isothiocyanate with acetamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methylphenyl)carbamothioyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid (for nitration), halogens (for halogenation).

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(2-methylphenyl)carbamothioyl]acetamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-phenylcarbamothioylacetamide
  • N-(2-chlorophenyl)carbamothioylacetamide
  • N-(4-methylphenyl)carbamothioylacetamide

Uniqueness

N-[(2-methylphenyl)carbamothioyl]acetamide is unique due to the presence of the 2-methyl substituent on the phenyl ring, which can influence its reactivity and biological activity.

Properties

IUPAC Name

N-[(2-methylphenyl)carbamothioyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-7-5-3-4-6-9(7)12-10(14)11-8(2)13/h3-6H,1-2H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZLZUAYGACVIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383126
Record name Acetamide, N-[[(2-methylphenyl)amino]thioxomethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14185-60-5
Record name Acetamide, N-[[(2-methylphenyl)amino]thioxomethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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